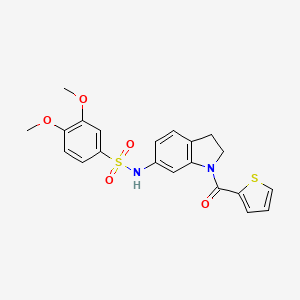

3,4-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-27-18-8-7-16(13-19(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)20-4-3-11-29-20/h3-8,11-13,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWXHDKJVSJQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated using an acid chloride in the presence of a Lewis acid catalyst . The final step involves the sulfonation of the indole derivative with benzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and reduced derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin and dopamine receptors, which can modulate neurotransmission and other physiological processes . The thiophene ring can enhance the compound’s binding affinity and specificity towards certain enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key analogs, their structural features, biological targets, and pharmacological properties:

Key Insights from Comparisons

Substituent-Driven Target Specificity

- 3,4-Dimethoxybenzenesulfonyl Group : Common in HIF-1 inhibitors (e.g., ), this group is critical for binding to HIF-1 pathway components. In contrast, its presence in Ro-61-8048 (a KMO inhibitor) demonstrates that secondary substituents (e.g., thiazol-2-yl) redirect activity to alternative targets .

- Thiophene-2-Carbonyl vs.

Positional Isomerism (3,4- vs. 2,4-Dimethoxy)

- The L0U9BJ analog (2,4-dimethoxy substitution) highlights how methoxy group positioning affects interactions. For instance, 3,4-substitution in HIF-1 inhibitors optimizes hydrophobic interactions with target proteins, whereas 2,4-substitution may disrupt binding .

Pharmacokinetic Considerations

- Solubility: Poor aqueous solubility (<15 µg/mL) in the chromene-based HIF-1 inhibitor contrasts with morpholino/oxetan-containing analogs, where polar substituents enhance solubility . The thiophene-carbonyl group in the query compound may further influence solubility depending on its lipophilicity.

Biological Activity

3,4-Dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound classified as an indole derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where indole derivatives are known for their diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanism of action, synthesis, and various studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide. Its unique structure combines an indole moiety with a thiophene ring and a benzenesulfonamide group, which may contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C21H20N2O5S2 |

| Molecular Weight | 432.52 g/mol |

| CAS Number | 1021208-37-6 |

The mechanism of action for this compound involves its interaction with specific biological receptors and pathways. The indole moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmission and influencing various physiological processes. Additionally, sulfonamide groups are recognized for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in numerous physiological functions and disease processes .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds similar to this compound. For instance:

- A study on benzenesulfonamides indicated that compounds with similar structures exhibited potent cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM), with IC50 values ranging from 1.48 µM to 9.83 µM .

- The compound's ability to induce apoptosis in cancer cells was evidenced by increased levels of cleaved caspases 3 and 9 .

Carbonic Anhydrase Inhibition

The sulfonamide group in the compound is crucial for its inhibitory activity against carbonic anhydrases (CAs). Studies have shown:

- Compounds with a similar structure demonstrated variable inhibition potency against different CA isoforms, with some exhibiting K_I values as low as 7.9 nM against hCA II and hCA IX .

- The structure-activity relationship (SAR) indicates that the presence of specific substituents can enhance or diminish the inhibitory effects on CAs .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Preparation of Indole Core : Often initiated through Fischer indole synthesis.

- Formation of Thiophene Linkage : Utilizing appropriate thiophene derivatives.

- Final Coupling Reaction : Combining the synthesized intermediates under optimized conditions to yield the final product.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Efficacy : A recent study highlighted that similar benzenesulfonamides showed significant anticancer activity in vitro against breast cancer cell lines with notable IC50 values indicating effective cytotoxicity .

- CA Inhibition : Another investigation into sulfonamide derivatives revealed promising results in inhibiting hCA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and tumors where CAs play a critical role .

Q & A

Basic: What are the optimal synthetic conditions for preparing 3,4-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the thiophene-2-carbonyl group to the indoline moiety using nucleophilic acyl substitution, often facilitated by triethylamine or sodium hydroxide in dichloromethane (DCM) .

- Step 2 : Sulfonylation of the indolin-6-amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions, requiring precise pH control (pH 7–8) and catalysts like DMAP .

- Critical factors : Solvent selection (e.g., DMF for solubility), reaction temperature (0–25°C to prevent side reactions), and purification via column chromatography (ethyl acetate/hexane gradients) .

Advanced: How can researchers address challenges in purifying intermediates during synthesis?

Purification hurdles arise due to structurally similar byproducts. Methodological solutions include:

- HPLC with dual-column validation : Use C18 reverse-phase columns and gradient elution (e.g., acetonitrile/water) to resolve impurities, achieving >99% purity .

- Recrystallization optimization : Solvent mixtures like ethyl acetate/hexane (1:3) improve crystal lattice formation for intermediates .

- Mass-directed fractionation : HRMS (High-Resolution Mass Spectrometry) ensures accurate identification of target masses (e.g., [M+Na]+ calibration) .

Basic: What biological targets are hypothesized for this compound?

Structural analogs suggest potential activity as a kynurenine 3-monooxygenase (KMO) inhibitor , modulating neuroprotective kynurenic acid (KYNA) levels in the CNS . Additional targets include:

- TRPM8 receptors : Linked to pain perception pathways, based on trifluoromethylbenzamide analogs .

- Enzymatic sulfonamide targets : Antibacterial or anticancer activity via sulfonamide-mediated enzyme inhibition .

Advanced: How can structure-activity relationship (SAR) studies resolve potency discrepancies in KMO inhibition?

Key SAR insights include:

- Thiophene vs. thiadiazole substitution : Replacing the thiophene with a thiadiazole ring (e.g., 3,4-dimethoxy-N-[5-phenyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide) increased inhibitory potency by 60% .

- Methoxy positioning : Para-methoxy groups enhance binding affinity to KMO’s hydrophobic pockets compared to ortho-substituents .

- Indolin-6-yl modifications : Adding electron-withdrawing groups (e.g., nitro) to the indolin moiety improves blood-brain barrier penetration but may reduce plasma stability .

Basic: What analytical techniques confirm the compound’s structure and purity?

- NMR spectroscopy : 1H/13C NMR validates sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.7–3.8 ppm) .

- HPLC dual-method validation : Two distinct columns (e.g., C18 and phenyl-hexyl) confirm retention time consistency (e.g., RT = 9.791 min, purity >99%) .

- Elemental analysis : Matches theoretical C, H, N, S percentages (±0.4% tolerance) .

Advanced: How can researchers reconcile contradictory data on brain vs. plasma metabolite levels in neuroprotection studies?

- Pharmacokinetic profiling : Intraperitoneal administration of 3,4-dimethoxy analogs showed dose-dependent reduction in brain 3-OH-KYN but no change in plasma KYNA, suggesting limited BBB permeability .

- Prodrug strategies : Modify the sulfonamide group (e.g., ester prodrugs) to enhance CNS bioavailability, as seen in Ro 61-8048 analogs .

- Microdialysis : Direct measurement of extracellular brain fluid clarifies metabolite dynamics .

Basic: What stability and solubility challenges arise during formulation?

- Hydrolytic degradation : The sulfonamide group is prone to hydrolysis under acidic/basic conditions. Stability studies recommend pH 6–7 buffers and lyophilization for long-term storage .

- Solubility optimization : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .

Advanced: What computational methods predict binding modes to KMO?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the sulfonamide group and KMO’s heme-binding domain (e.g., ΔG = −9.2 kcal/mol) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories, identifying key residues (e.g., Tyr-158) for hydrogen bonding .

Basic: How is toxicity assessed in preclinical studies?

- In vitro cytotoxicity : MTT assays on HepG2 cells (IC50 > 50 µM indicates low toxicity) .

- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .

Advanced: What strategies address metabolic instability in vivo?

- Isotope labeling : 14C-tracing identifies major metabolites (e.g., demethylated derivatives) .

- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life .

Basic: What functional groups are critical for biological activity?

- Sulfonamide (-SO2NH2) : Essential for enzyme inhibition via hydrogen bonding .

- 3,4-Dimethoxy phenyl : Enhances lipophilicity and target binding .

- Thiophene-2-carbonyl : Stabilizes π-π interactions with aromatic receptor residues .

Advanced: How do crystallographic studies resolve structural ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.